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Compound of Interest

Compound Name:
3,5-Difluoro-4-

propoxyphenylboronic acid

CAS No.: 2096331-43-8

Cat. No.: B2388942

Get Quote

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for

their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges

carbon-carbon bonds with exceptional precision.[1][2] Within this vital class of compounds,

those featuring fluorine atoms have garnered significant attention, particularly in the realm of

medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's properties,

often enhancing metabolic stability, increasing bioavailability, and improving binding affinity to

biological targets.[3][4]

This guide focuses on a specific, high-value subclass: 3,5-difluoro-4-alkoxyphenylboronic acid

derivatives. This scaffold is of particular interest because it combines the synthetic versatility of

the boronic acid group with the unique electronic and modulatory effects of a difluorinated

phenol ether. The two fluorine atoms flanking the alkoxy group create a distinct electronic

environment, influencing the acidity of the boronic acid and providing a metabolically stable

anchor point. These characteristics make these derivatives powerful building blocks for the

synthesis of complex molecules, from advanced liquid crystals to next-generation therapeutic

agents.[1][2] This whitepaper provides a comprehensive overview of their synthesis, properties,
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and applications, offering field-proven insights for professionals in drug development and

materials science.

Core Synthesis Strategies and Methodologies
The synthesis of 3,5-difluoro-4-alkoxyphenylboronic acid derivatives typically begins with a

commercially available difluorinated benzene ring, such as 1-bromo-3,5-difluorobenzene. The

process involves a multi-step sequence designed to introduce the hydroxyl, alkoxy, and boronic

acid functionalities in a controlled manner.

The general synthetic pathway can be visualized as follows:

1-Bromo-3,5-difluorobenzene 3,5-Difluorophenylboronic Acid

  1. Mg or n-BuLi
  2. B(OR)3
  3. H3O+ 3,5-Difluorophenol

  Oxidation
  (e.g., H2O2) 1-Alkoxy-3,5-difluorobenzene

  Alkylation
  (R-X, base) 3,5-Difluoro-4-alkoxyphenylboronic Acid

  1. Directed Lithiation
  2. B(OR)3
  3. H3O+

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3,5-difluoro-4-alkoxyphenylboronic acid

derivatives.

The causality behind this sequence is crucial. Creating the 3,5-difluorophenylboronic acid

intermediate first allows for a subsequent oxidation to install the hydroxyl group at the 4-

position.[3][5] This step is a cornerstone of the synthesis. Once the phenol is formed, a

standard Williamson ether synthesis or similar alkylation method can be used to introduce the

desired alkoxy chain. The final and most critical step is the introduction of the boronic acid. This

is typically achieved via directed ortho-metalation, where the existing alkoxy group directs a

strong base (like n-butyllithium) to deprotonate the adjacent carbon, followed by quenching with

a borate ester.

Representative Experimental Protocol: Synthesis of (3,5-
Difluoro-4-methoxyphenyl)boronic acid
This protocol is a representative example adapted from established methodologies for the

synthesis of related compounds.[1][3][6]
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Step 1: Synthesis of 3,5-Difluorophenylboronic Acid from 1-Bromo-3,5-difluorobenzene

Setup: Under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) to a flame-

dried, three-neck round-bottom flask equipped with a reflux condenser and an addition

funnel.

Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. In the addition funnel,

prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF. Add a small

portion of this solution to the magnesium and initiate the reaction (e.g., with a heat gun or a

crystal of iodine). Once initiated, add the remaining solution dropwise to maintain a gentle

reflux.

Borylation: After the Grignard formation is complete (typically 1-2 hours), cool the reaction

mixture to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq)

in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature

and stir for 12 hours. Quench the reaction by slowly adding 1N hydrochloric acid (HCl) until

the solution is acidic (pH ~5-6).[6]

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to

yield crude 3,5-difluorophenylboronic acid, which can be used directly or purified by

recrystallization.[1][6]

Step 2: Synthesis of 3,5-Difluorophenol

Oxidation: Dissolve the crude 3,5-difluorophenylboronic acid (1.0 eq) in a suitable solvent

such as dichloromethane or diethyl ether.[3]

Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), slowly to the

solution.[3] The reaction is often catalyzed by a small amount of iodine.

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed.

Upon completion, perform an appropriate aqueous workup to remove residual oxidant and

isolate the 3,5-difluorophenol.
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Step 3: Synthesis of 1-Methoxy-3,5-difluorobenzene

Alkylation: Dissolve 3,5-difluorophenol (1.0 eq) in a polar aprotic solvent like acetone or

DMF. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

Reagent Addition: Add methyl iodide (CH₃I, 1.2 eq) and heat the reaction mixture (e.g., to 60

°C) until the starting material is consumed (monitor by TLC).

Workup: Cool the reaction, filter off the base, and concentrate the solvent. Redissolve the

residue in an organic solvent, wash with water and brine, dry, and concentrate to yield the

desired ether.

Step 4: Synthesis of (3,5-Difluoro-4-methoxyphenyl)boronic acid

Lithiation: Dissolve 1-methoxy-3,5-difluorobenzene (1.0 eq) in anhydrous THF and cool to

-78 °C under a nitrogen atmosphere.

Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The methoxy group

directs the lithiation to the adjacent C4 position. Stir at this temperature for 2-3 hours.

Borylation and Workup: Quench the reaction by adding triisopropyl borate (1.5 eq).[6] Allow

the mixture to warm to room temperature and hydrolyze with 1N HCl as described in Step 1.

Perform an extractive workup to isolate the final product, (3,5-difluoro-4-

methoxyphenyl)boronic acid.

Key Physicochemical and Structural Properties
The unique arrangement of substituents in 3,5-difluoro-4-alkoxyphenylboronic acids imparts a

distinct set of properties that are critical for their application.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/CN103951688A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2388942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Typical Value /
Observation

Rationale and Impact

Appearance
White to off-white crystalline

powder.[1]

High purity solids are generally

required for cross-coupling

reactions and pharmaceutical

synthesis.

Melting Point

Generally >200 °C for the

parent phenylboronic acid.[1]

[7]

High melting points are

indicative of a stable crystalline

lattice. The value will vary with

the alkoxy chain length.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

THF, ethyl acetate, and

methanol.

Good solubility in organic

solvents is essential for

synthetic transformations.

Acidity (pKa)
Lower than non-fluorinated

analogs.

The electron-withdrawing

fluorine atoms increase the

Lewis acidity of the boron

center, which can influence

reaction kinetics and biological

interactions.[8]

Stability

Generally stable solids at room

temperature. May undergo

dehydration to form boroxines

upon heating.

Store in a cool, dry place. For

Suzuki reactions, the boronic

acid is often used in situ or

shortly after preparation.

Applications in Drug Discovery and Materials
Science
The utility of 3,5-difluoro-4-alkoxyphenylboronic acid derivatives stems from their ability to

serve as versatile building blocks for creating molecules with tailored properties.

Medicinal Chemistry
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The incorporation of boron-containing functional groups into drug candidates has become an

increasingly successful strategy.[9] Boronic acids can act as transition-state analogs, forming

reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.

[10] The 3,5-difluoro-4-alkoxy scaffold is particularly valuable as an intermediate for:

Protease Inhibitors: The boronic acid can mimic the tetrahedral intermediate of peptide bond

hydrolysis.[2]

Glucokinase Activators: Used in the synthesis of N-thiazol-2-yl-benzamides for the potential

treatment of type 2 diabetes.[1]

Angiogenesis Inhibitors: Employed in the creation of honokiol analogs.[1]

Benzoxaboroles: These related cyclic boron compounds show broad-spectrum antifungal

and antibacterial activity by targeting enzymes like leucyl-tRNA synthetase (LeuRS).[10][11]

The 3,5-difluoro-4-alkoxyphenylboronic acid core can be a precursor to novel benzoxaborole

derivatives.

The interaction of a boronic acid warhead with a serine protease can be conceptually illustrated

as follows:

Enzyme Active Site Boronic Acid Inhibitor

Serine Residue (CH2-OH)

Histidine Residue

 H-Bonding / Proton Transfer

R-B(OH)2

 Reversible Covalent Bond Formation

Click to download full resolution via product page

Caption: Boronic acid inhibitor forming a tetrahedral adduct with a serine residue.
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Materials Science
The rigid, planar structure of the phenyl ring combined with the polarizable fluorine atoms

makes these derivatives excellent components for advanced materials:

Liquid Crystals: The difluorophenyl core can be incorporated into molecules that exhibit liquid

crystalline phases, which are crucial for display technologies.[1][2]

Polymers and Advanced Materials: These compounds can be polymerized or used in cross-

coupling reactions to create polymers with specific electronic properties, thermal stability,

and low surface energy, conferred by the fluorine atoms.[2]

Biochemical Research
The boronic acid group has a well-known affinity for diols, forming reversible boronate esters.

This property is exploited in:

Carbohydrate Sensing: Derivatives can be designed to bind selectively to sugars and other

biomolecules containing diol functionalities, enabling their use in diagnostic tools and

sensors.[2][12]

Biomolecule Modification: They can be used to selectively label or modify proteins and other

biological macromolecules.[2]

Conclusion
3,5-difluoro-4-alkoxyphenylboronic acid derivatives represent a class of highly valuable and

versatile chemical building blocks. Their synthesis, while requiring careful control of reaction

conditions, is based on well-established organometallic and synthetic transformations. The

strategic placement of two fluorine atoms and an alkoxy group provides a unique combination

of metabolic stability, modulated electronics, and synthetic handles that are highly sought after

in both drug discovery and materials science. For researchers and drug development

professionals, mastering the chemistry and understanding the potential of this scaffold opens

the door to creating novel, high-performance molecules with precisely engineered functions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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